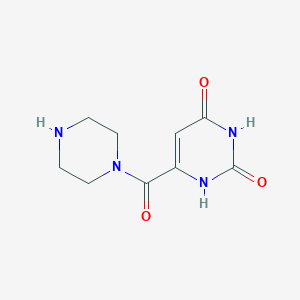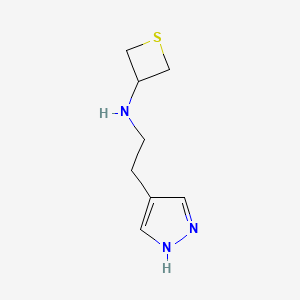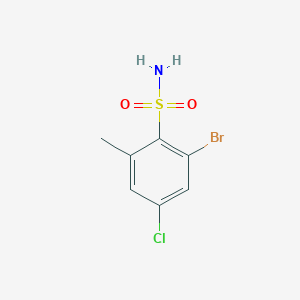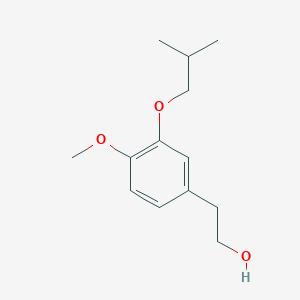
2-(Azepan-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)ethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azepan-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)ethanamine hydrochloride is a chemical compound with a complex structure that includes an azepane ring, a sulfonyl group, and a pyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)ethanamine hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.
Attachment of the Pyridine Moiety: The pyridine moiety is attached through nucleophilic substitution reactions, where the pyridine ring acts as a nucleophile.
Final Assembly: The final compound is assembled through a series of coupling reactions, followed by purification steps to obtain the desired product in its hydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Azepan-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)ethanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
2-(Azepan-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)ethanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Azepan-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)ethanamine hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Azepan-1-ylsulfonyl)ethylamine: Similar structure but lacks the pyridine moiety.
N-(Pyridin-3-ylmethyl)ethanamine: Contains the pyridine moiety but lacks the azepane ring and sulfonyl group.
2-(Azepan-1-ylsulfonyl)ethanol: Similar structure with an alcohol group instead of the amine group.
Uniqueness
2-(Azepan-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)ethanamine hydrochloride is unique due to its combination of an azepane ring, sulfonyl group, and pyridine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C14H24ClN3O2S |
|---|---|
Poids moléculaire |
333.9 g/mol |
Nom IUPAC |
2-(azepan-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C14H23N3O2S.ClH/c18-20(19,17-9-3-1-2-4-10-17)11-8-16-13-14-6-5-7-15-12-14;/h5-7,12,16H,1-4,8-11,13H2;1H |
Clé InChI |
RTGNAEUFNUKKIA-UHFFFAOYSA-N |
SMILES canonique |
C1CCCN(CC1)S(=O)(=O)CCNCC2=CN=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-((6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid](/img/structure/B12994959.png)



![2-Chloro-4-[3-(3-nitrophenyl)-ureido]benzenesulfonyl chloride](/img/structure/B12994973.png)
![6-(1,3-Dimethyl-1H-pyrazol-4-yl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B12994980.png)
![Methyl 2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)acetate](/img/structure/B12994983.png)

![Azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B12994990.png)

![3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)butanoic acid](/img/structure/B12995009.png)

